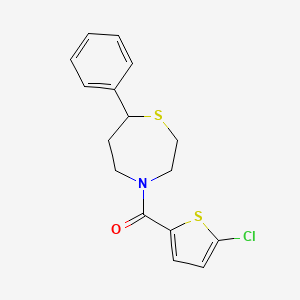
(5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as CTM, is a synthetic compound that has been widely used in scientific research for its unique properties. CTM belongs to the class of thiazepine derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
Analgesia and Inflammation Treatment
CTM derivatives have been studied for their potential in treating pain and inflammation. They have shown promising results as potent inhibitors of COX-2 enzymes, which play a significant role in the inflammatory process. These derivatives exhibit IC50 values in the range of 0.76–9.01 μM, indicating their effectiveness in comparison to standard drugs like celecoxib .
Synthesis of Anti-inflammatory Drugs
The chemical structure of CTM allows for the synthesis of new anti-inflammatory drugs. Researchers have utilized the thiazole scaffold of CTM to develop compounds with significant in vitro anti-inflammatory potentials, using assays such as COX-1, COX-2, and 5-LOX enzyme assays .
In Vivo Analgesic Studies
CTM derivatives have been subjected to in vivo studies to assess their analgesic properties. The hot plate method, a standard test for evaluating pain response in animals, has been used to confirm the analgesic effects of these compounds .
Carrageenan-induced Inflammation Assay
In addition to analgesic studies, CTM derivatives have been tested for their anti-inflammatory effects using the carrageenan-induced inflammation assay. This method helps in evaluating the edema-inhibiting properties of the compounds .
COX/LOX Inhibition Potency
The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes by CTM derivatives suggests their potential as therapeutic agents for diseases where the COX/LOX pathway plays a crucial role. Compounds with selective COX-2 inhibition and lower IC50 values have been identified as promising candidates .
Selectivity Index (SI) Evaluation
The selectivity index is a crucial parameter in drug development, indicating the specificity of a compound towards its target. CTM derivatives have been evaluated for their SI values, with some showing high selectivity towards COX-2 over COX-1, which is desirable for reducing side effects .
Chemical Synthesis and Modification
The multi-step chemical synthesis process of CTM allows for the modification of its structure to enhance its pharmacological properties. This adaptability makes it a valuable scaffold for developing a variety of therapeutic agents .
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c17-15-7-6-14(21-15)16(19)18-9-8-13(20-11-10-18)12-4-2-1-3-5-12/h1-7,13H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIXVGVLRVCZTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2356470.png)
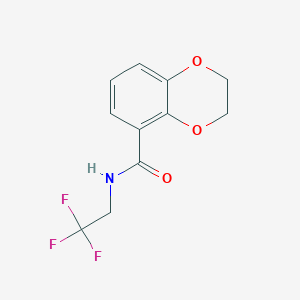
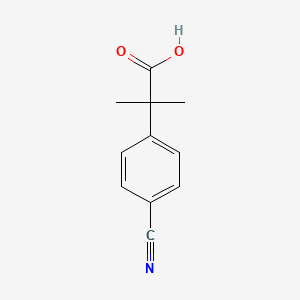
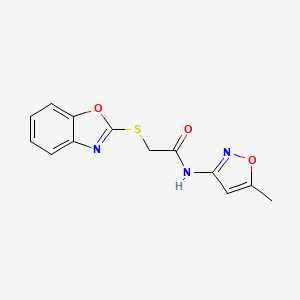
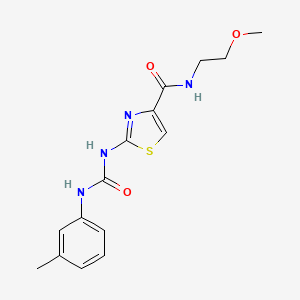
![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)
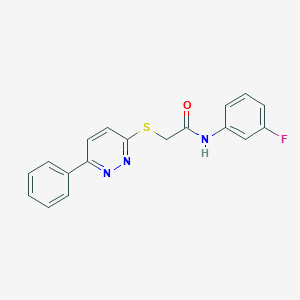
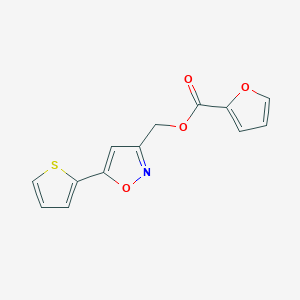
![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)
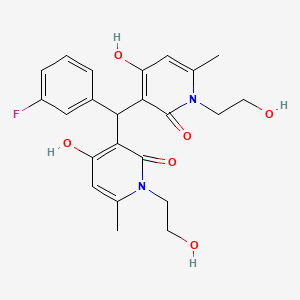
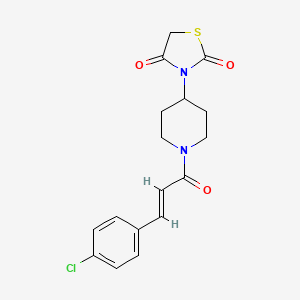
![7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356487.png)
![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2356490.png)
![1-benzyl-4-hydroxy-N~5~-(4-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2356491.png)